Imidazo[1,2-a]pyrazin-2-amine dihydrochloride Imidazo[1,2-a]pyrazin-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768513
InChI: InChI=1S/C6H6N4.2ClH/c7-5-4-10-2-1-8-3-6(10)9-5;;/h1-4H,7H2;2*1H
SMILES: C1=CN2C=C(N=C2C=N1)N.Cl.Cl
Molecular Formula: C6H8Cl2N4
Molecular Weight: 207.06 g/mol

Imidazo[1,2-a]pyrazin-2-amine dihydrochloride

CAS No.:

Cat. No.: VC13768513

Molecular Formula: C6H8Cl2N4

Molecular Weight: 207.06 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyrazin-2-amine dihydrochloride -

Specification

Molecular Formula C6H8Cl2N4
Molecular Weight 207.06 g/mol
IUPAC Name imidazo[1,2-a]pyrazin-2-amine;dihydrochloride
Standard InChI InChI=1S/C6H6N4.2ClH/c7-5-4-10-2-1-8-3-6(10)9-5;;/h1-4H,7H2;2*1H
Standard InChI Key YAUDUQLNMKIBLA-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C2C=N1)N.Cl.Cl
Canonical SMILES C1=CN2C=C(N=C2C=N1)N.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

Imidazo[1,2-a]pyrazin-2-amine dihydrochloride (C₆H₈Cl₂N₄, MW 207.06 g/mol) consists of a bicyclic system where an imidazole ring is fused to a pyrazine ring. The amine substituent at position 2 and the dihydrochloride counterion contribute to its polarity and reactivity . Single-crystal X-ray diffraction studies of analogous imidazo[1,2-a]pyrazines reveal planar geometries with intramolecular hydrogen bonds stabilizing the structure .

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₈Cl₂N₄PubChem
Molecular Weight207.06 g/molPubChem
SolubilityWater-soluble (dihydrochloride)
pKa (Basic Centers)~7.2 (estimated)

Synthetic Methodologies

Condensation and Cyclization

The synthesis typically involves cyclization of 2-aminopyrazine derivatives with α-haloketones or aldehydes. A scalable route reported by Sayer et al. (2021) employs:

  • Amino alcohol formation: Reaction of 2-aminopyrazine with epoxides or azido ketones under basic conditions .

  • Iodine-mediated oxidative cyclization: A one-pot sequence using I₂/KI to form the imidazo[1,2-a]pyrazine core .

  • Dihydrochloride salt formation: Treatment with HCl in ethanol to improve crystallinity .

Example Reaction Scheme:

2-Aminopyrazine+α-ChloroketoneEtOH, KOHImidazo[1,2-a]pyrazin-2-amineHClDihydrochloride Salt\text{2-Aminopyrazine} + \text{α-Chloroketone} \xrightarrow{\text{EtOH, KOH}} \text{Imidazo[1,2-a]pyrazin-2-amine} \xrightarrow{\text{HCl}} \text{Dihydrochloride Salt}

Recent Advances

Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving yields >80% for 3-carbaldehyde derivatives . Additionally, Groebke–Blackburn–Bienaymè multicomponent reactions enable diversification at the 3-position, critical for structure-activity relationship (SAR) studies .

Biological Activities and Mechanisms

Antimicrobial Activity

Imidazo[1,2-a]pyrazin-2-amine dihydrochloride inhibits Helicobacter pylori VirB11 ATPase (IC₅₀ = 7 µM), a key enzyme in bacterial virulence. It acts as a competitive ATP mimic, binding to the enzyme's active site and disrupting ATP hydrolysis . Molecular docking studies suggest hydrophobic interactions with residues Phe¹⁵⁰ and Val¹⁷³ enhance binding affinity .

Comparative Cytotoxicity (Selected Derivatives):

CompoundIC₅₀ (NCI-H358)Target
I-115.2 µMKRAS G12C
147.0 µMVirB11 ATPase

Structure-Activity Relationships (SAR)

Substituent Effects

  • Position 2 (Amine group): Essential for ATPase inhibition; methylation reduces potency by 60% .

  • Position 3: Aryl groups (e.g., biphenyl) enhance anticancer activity via π-π stacking with kinase domains .

  • Halogenation: 3,4-Dichlorophenyl derivatives show 2-fold higher BChE inhibition than unsubstituted analogs .

SAR Trends:

ModificationBiological EffectPotency Change
2-MethylationReduced ATPase inhibition↓ 60%
3-Biphenyl substitutionEnhanced anticancer activity↑ 3-fold
3,4-Dichloro substitutionIncreased BChE inhibition↑ 2-fold

Therapeutic Applications

Infectious Diseases

As a VirB11 ATPase inhibitor, this compound blocks type IV secretion systems in H. pylori, reducing bacterial colonization in murine models by 90% . Combination therapies with clarithromycin show synergistic effects (FIC index = 0.5) .

Oncology

In preclinical studies, I-11 (a covalent inhibitor derivative) suppresses tumor growth in KRAS G12C-mutated xenografts by 70% over 21 days . Pharmacokinetic profiles indicate oral bioavailability (F = 45%) and half-life (t₁/₂ = 6.2 h) .

Recent Developments

Covalent Inhibitor Design

Scaffold-hopping strategies have yielded bivalent compounds combining imidazo[1,2-a]pyrazin-2-amine with peptide motifs (e.g., PEGylated maleimide). These hybrids disrupt hexamerization of VirB11 ATPase while occupying the ATP-binding site, though current IC₅₀ values remain >500 µM .

Computational Optimization

Machine learning models predict that 3-nitro derivatives improve selectivity for EGFR-TK by 40%. In silico ADMET profiling suggests favorable blood-brain barrier penetration (logBB = 0.32) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator